3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid
Description
3-(4-Benzylpiperazin-1-yl)propanoic acid (CAS: 174525-87-2) is a synthetic compound with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol. It features a propanoic acid backbone linked to a 4-benzylpiperazine moiety. This compound is primarily utilized as a pharmaceutical impurity reference standard and in biochemical research . Its synthesis involves multi-step organic reactions, including condensation and purification via chromatography, yielding high purity (97%) .
Key physicochemical properties include:
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
3-(4-benzyl-2-methylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-13-11-16(12-14-5-3-2-4-6-14)9-10-17(13)8-7-15(18)19/h2-6,13H,7-12H2,1H3,(H,18,19) |
InChI Key |
MNBBHMNSHYWOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CCC(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid can be achieved through a multi-step process:
Formation of 4-Benzyl-2-methylpiperazine: This can be synthesized by reacting benzyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide.
Alkylation with Propanoic Acid Derivative: The 4-Benzyl-2-methylpiperazine is then alkylated with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 3-(4-Benzyl-2-methylpiperazin-1-yl)propanol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study the pharmacokinetics and pharmacodynamics of piperazine derivatives.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid would depend on its specific application. In medicinal chemistry, piperazine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity. The benzyl and methyl substitutions may enhance the compound’s binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Piperazine/Piperidine Derivatives
Structural Insights :
- Piperazine vs.
- Benzyl vs.
Substituted Phenylpropanoic Acid Derivatives
Functional Differences :
- Chlorinated Derivatives : The dichloro-hydroxyphenyl group in natural compounds (e.g., from Streptomyces coelicolor) confers antimicrobial activity absent in the target compound .
- Ester vs. Acid Forms : Esters (e.g., benzyl esters) are often used to improve bioavailability, whereas the free acid form in the target compound may limit cellular uptake .
Sulfur-Containing Propanoic Acid Esters
Comparison :
- Role in Nature: Sulfur-containing esters are critical for aroma in fruits (e.g., pineapple), unlike the synthetic, non-volatile target compound .
- Structural Simplicity: The methylthio group and ester linkage reduce polarity compared to the piperazine-propanoic acid structure, influencing volatility and solubility .
Sulfonamide-Functionalized Propanoic Acids
Key Differences :
- Synthetic Utility : Sulfonamide derivatives are tailored for hydrazone formation, whereas the target compound’s piperazine moiety may serve as a pharmacophore in receptor-binding studies .
Biological Activity
3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 262.35 g/mol
- Functional Groups : Contains a piperazine ring, a benzyl group, and a propanoic acid moiety, contributing to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzyl group enhances lipophilicity, which may improve binding affinity to specific proteins or enzymes involved in cellular signaling pathways. This interaction can modulate enzyme activity, leading to various biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Alteration of Cellular Signaling : It can influence signaling cascades that regulate cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A comparative analysis of its Minimum Inhibitory Concentration (MIC) values shows promising results:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
These findings suggest that the compound has bactericidal properties, inhibiting protein synthesis and disrupting nucleic acid production pathways .
Anticancer Activity
In vitro studies have demonstrated that the compound possesses anticancer properties, particularly against various cancer cell lines. For instance, it has been reported to exhibit an IC value in the low micromolar range against HeLa cells, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in MDPI highlighted the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA), with observed biofilm inhibition rates significantly higher than those of traditional antibiotics like ciprofloxacin . -
Anticancer Mechanisms :
Research conducted on the compound's mechanism revealed that it induces apoptosis in cancer cells through the activation of caspase pathways, leading to increased levels of cleaved PARP—a marker for apoptosis . -
Comparative Analysis with Analogues :
Comparative studies with structurally similar compounds showed that the unique combination of the benzyl and methyl groups in this compound enhances its binding affinity and selectivity towards biological targets compared to analogues lacking these substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
